molecular formula C19H23BN2O3 B1319280 N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide CAS No. 864754-23-4

N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide

Cat. No.: B1319280
CAS No.: 864754-23-4
M. Wt: 338.2 g/mol
InChI Key: JWYOIGKFLSJEOU-UHFFFAOYSA-N
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Description

N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide: is an organic compound that features a pyridine ring, a benzamide group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Biological Activity

N-Pyridin-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide is a complex organic compound with potential applications in medicinal chemistry and drug discovery. Its unique structure incorporates a pyridine ring and a boron-containing dioxaborolane moiety, suggesting significant biological activity that warrants detailed exploration.

  • Molecular Formula : C18H21BN2O3
  • Molecular Weight : Approximately 338.2 g/mol
  • CAS Number : 1383385-64-5

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Compounds with similar structural motifs have been investigated for their roles as inhibitors in numerous biological pathways related to cancer and inflammation. The presence of the boron moiety enhances its interaction with biological targets, potentially improving its efficacy as a therapeutic agent .

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, particularly in the following areas:

  • Kinase Inhibition : The compound may act as a kinase inhibitor, similar to other boron-containing compounds that target receptor tyrosine kinases involved in cancer progression. Preliminary studies suggest it could inhibit pathways critical for tumor growth and survival .
  • Anti-inflammatory Effects : Given the structural similarities to known anti-inflammatory agents, this compound might also modulate inflammatory responses through inhibition of specific signaling pathways.

Case Studies and Research Findings

  • Kinase Inhibition Studies :
    • A study evaluated the inhibitory effects of similar compounds on various kinases. Results indicated that compounds with dioxaborolane moieties exhibited sub-micromolar IC50 values against several receptor tyrosine kinases (RTKs), suggesting potential for treating cancers driven by these pathways .
  • Cellular Assays :
    • In vitro assays using mouse splenocytes demonstrated that derivatives of this compound could significantly enhance immune cell activity against tumor cells when tested at concentrations around 100 nM .
  • Binding Affinity Studies :
    • Interaction studies revealed that this compound binds effectively to specific enzymes or receptors involved in disease pathways. The kinetic profiles suggest that it may have a favorable binding affinity compared to other known inhibitors.

Data Table: Comparison of Related Compounds

Compound NameCAS NumberSimilarity IndexBiological Activity
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-yl)carbamate1095708-32-90.82Kinase inhibitor
1-Methyl-4-(5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)pyridin-2-yl)piperazine918524-63-70.81Anti-inflammatory
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)pyridin-2-amine1036991-24-80.81Immune modulation
7-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)imidazo[1,2-a]pyridine908268-52-00.79Kinase inhibition

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BN2O3/c1-18(2)19(3,4)25-20(24-18)15-10-8-14(9-11-15)17(23)22-13-16-7-5-6-12-21-16/h5-12H,13H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYOIGKFLSJEOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592254
Record name N-[(Pyridin-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864754-23-4
Record name N-[(Pyridin-2-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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